molecular formula C9H13NO4 B8407252 Ethyl 2-(2-hydroxypropan-2-yl)oxazole-4-carboxylate

Ethyl 2-(2-hydroxypropan-2-yl)oxazole-4-carboxylate

Cat. No. B8407252
M. Wt: 199.20 g/mol
InChI Key: XKEMZZBHKOFXDR-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Into a flask containing a solution of ethyl 2-acetyloxazole-4-carboxylate (2.0 g, 10.9 mmol) in THF (50 ml), 3M solution of MeMgI in ether (5.0 ml, 13.11 mmol) was added at 0° C. The resulting mixture was stirred at RT for 5 h. The mixture was quenched with aqueous NH4Cl solution and extracted with EtOAc. The organic layer was concentrated and purified with flash chromatography. Yield 1.0 g. 1H-NMR (400 MHz; CDCl3): δ 1.59 (s, 3H), 1.66 (s, 6H), 2.70 (s, 1H), 4.39 (q, 2H), 8.17 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1)(=[O:3])[CH3:2].[CH3:14][Mg]I.CCOCC>C1COCC1>[OH:3][C:1]([C:4]1[O:5][CH:6]=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:8]=1)([CH3:14])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C=1OC=C(N1)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
5 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OC(C)(C)C=1OC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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